molecular formula C25H25NSe2 B12532961 4-Methyl-N,N-bis[3-(phenylselanyl)prop-2-en-1-yl]aniline CAS No. 849060-16-8

4-Methyl-N,N-bis[3-(phenylselanyl)prop-2-en-1-yl]aniline

Cat. No.: B12532961
CAS No.: 849060-16-8
M. Wt: 497.4 g/mol
InChI Key: KKIHBMWOFVQTOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-N,N-bis[3-(phenylselanyl)prop-2-en-1-yl]aniline is an organic compound that features a unique structure with selenium atoms attached to a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N,N-bis[3-(phenylselanyl)prop-2-en-1-yl]aniline typically involves multi-step reactions. One common method includes the reaction of 4-methylaniline with 3-(phenylselanyl)prop-2-en-1-yl bromide under basic conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N,N-bis[3-(phenylselanyl)prop-2-en-1-yl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include selenoxides, selenides, and various substituted derivatives of the original compound.

Scientific Research Applications

4-Methyl-N,N-bis[3-(phenylselanyl)prop-2-en-1-yl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-N,N-bis[3-(phenylselanyl)prop-2-en-1-yl]aniline involves its interaction with molecular targets through the selenium atoms. These interactions can lead to the formation of reactive oxygen species (ROS) and other intermediates that exert biological effects. The pathways involved include redox reactions and the modulation of enzyme activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide
  • 4-Methyl-N-phenyl-N-[3-(phenylselanyl)prop-2-ynyl]benzenesulfonamide

Uniqueness

4-Methyl-N,N-bis[3-(phenylselanyl)prop-2-en-1-yl]aniline is unique due to its specific structure that includes selenium atoms attached to a prop-2-en-1-yl group. This structural feature imparts distinct chemical and biological properties that are not observed in similar compounds .

Properties

CAS No.

849060-16-8

Molecular Formula

C25H25NSe2

Molecular Weight

497.4 g/mol

IUPAC Name

4-methyl-N,N-bis(3-phenylselanylprop-2-enyl)aniline

InChI

InChI=1S/C25H25NSe2/c1-22-14-16-23(17-15-22)26(18-8-20-27-24-10-4-2-5-11-24)19-9-21-28-25-12-6-3-7-13-25/h2-17,20-21H,18-19H2,1H3

InChI Key

KKIHBMWOFVQTOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC=C[Se]C2=CC=CC=C2)CC=C[Se]C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.